3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide
Overview
Description
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide is a complex organic compound with a molecular formula of C20H20Cl2N4O4S . This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide involves multiple steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with 3-chloro-4-nitrophenylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to dopamine and serotonin receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide include other piperazine derivatives and benzamide compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-chloro-3-nitrobenzonitrile: Used in the synthesis of serotonin transporter ligands
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4S/c1-2-30-18-6-3-13(11-16(18)22)19(27)23-20(31)25-9-7-24(8-10-25)17-5-4-14(26(28)29)12-15(17)21/h3-6,11-12H,2,7-10H2,1H3,(H,23,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQGNZJNPOAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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